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molecular formula C5H5N3S2 B188920 4-Amino-2-(methylthio)thiazole-5-carbonitrile CAS No. 39736-28-2

4-Amino-2-(methylthio)thiazole-5-carbonitrile

Cat. No. B188920
M. Wt: 171.2 g/mol
InChI Key: USUFPYSYQQCDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889863

Procedure details

A concentrated solution of 42 g of sodium nitrite in water is slowly added dropwise to a mixture of 68.4 g of 2-methylthio-4-amino-5-cyanothiazole, obtained according to example III, 100 ml of water, 300 ml of concentrated hydrochloric acid, 70 g of cuprous chloride (CuCl2.2H2O) and 800 ml of methylene chloride while stirring and cooling at approximately 0° C. After stirring for another 30 minutes at 0°-5° C. the mixture is diluted with water. The reaction mixture is filtered off and the filtrate is separated; the organic layer is washed with water, dried, filtered and evaporated while adding isopropanol until crystallisation. The desired compound is obtained in a yield of 46.3 g; m.p. 83°-87° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH3:5][S:6][C:7]1[S:8][C:9]([C:13]#[N:14])=[C:10](N)[N:11]=1.Cl.C(Cl)[Cl:17]>O>[CH3:5][S:6][C:7]1[S:8][C:9]([C:13]#[N:14])=[C:10]([Cl:17])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
68.4 g
Type
reactant
Smiles
CSC=1SC(=C(N1)N)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Three
Name
cuprous chloride
Quantity
70 g
Type
reactant
Smiles
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
After stirring for another 30 minutes at 0°-5° C. the mixture
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is separated
WASH
Type
WASH
Details
the organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
while adding isopropanol
CUSTOM
Type
CUSTOM
Details
until crystallisation

Outcomes

Product
Name
Type
product
Smiles
CSC=1SC(=C(N1)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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